An In-depth Technical Guide to 4-bromo-1H-indazole: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 4-bromo-1H-indazole: Chemical Properties, Structure, and Applications
This technical guide provides a comprehensive overview of 4-bromo-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, structure, synthesis, and its role as a versatile building block for bioactive molecules.
Chemical and Physical Properties
4-bromo-1H-indazole is an off-white to yellow or pale red solid.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrN₂ | [1][2][3][4] |
| Molecular Weight | 197.03 g/mol | [1][3] |
| Melting Point | 160-167 °C | [1] |
| Boiling Point | 333.8 ± 15.0 °C (Predicted) | [1] |
| Density | 1.770 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 155.7 ± 20.4 °C | [1] |
| Solubility | Soluble in hot water.[5] Calculated solubility is 0.0337 mg/mL.[6] | [5][6] |
| XLogP3 | 2.2 | [1][3] |
| Appearance | Off-white solid[1] / Yellow to pale red solid[2] | [1][2] |
| Storage Conditions | 2-8°C, in a dry and sealed place. | [1][7] |
Chemical Structure
4-bromo-1H-indazole consists of a bicyclic structure where a benzene (B151609) ring is fused to a pyrazole (B372694) ring, with a bromine atom substituted at the 4-position of the indazole core.[2]
IUPAC Name: 4-bromo-1H-indazole[3] SMILES String: C1=CC2=C(C=NN2)C(=C1)Br[3] InChI Key: KJIODOACRIRBPB-UHFFFAOYSA-N[3]
Caption: Molecular structure of 4-bromo-1H-indazole.
Experimental Protocols
The indazole scaffold is a valuable component in organic synthesis.[8] The bromine atom at the 4-position provides a reactive site for various cross-coupling reactions, making 4-bromo-1H-indazole a key intermediate.[8][9] Below is a general workflow for the synthesis of bromo-indazole derivatives, illustrating the types of reactions this core structure can undergo.
A common method for synthesizing substituted indazoles involves the cyclization of appropriately substituted anilines.[10] For instance, the synthesis of 5-bromo-1H-indazole can be achieved through the cyclization of 4-bromo-2-methylaniline.[10]
General Synthesis Workflow for a Bromo-Indazole Derivative
Caption: General workflow for bromo-indazole synthesis.
Detailed Protocol for Synthesis of 4-bromo-1-methyl-1H-indazole:
A representative protocol for the N-methylation of 4-bromo-1H-indazole is as follows:
-
Reaction Setup: Mix 4-bromo-1H-indazole (1 equivalent) with potassium carbonate (3 equivalents) in acetone (B3395972) (15-30 mL).[11]
-
Stirring: Stir the mixture at room temperature for 30 minutes.[11]
-
Addition of Reagent: Slowly add iodomethane (B122720) (1.2-1.8 equivalents) to the reaction.[11]
-
Reflux: Heat the reaction under reflux conditions for 3-8 hours.[11]
-
Work-up: After the reaction is complete, remove the acetone by evaporation under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) (30 mL).[11]
-
Washing: Wash the organic phase with a saturated saline solution (3 x 15 mL).[11]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product using silica (B1680970) gel column chromatography (eluent: ethyl acetate/cyclohexane or dichloromethane) to yield 4-bromo-1-methyl-1H-indazole.[11]
Applications in Drug Development and Research
4-bromo-1H-indazole is a versatile building block in the synthesis of bioactive molecules, making it highly valuable in pharmaceutical research and development.[2]
-
Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1][2] Its structure allows for modifications that can enhance biological activity, particularly in the development of drugs for oncology and neurological disorders.[2] The N-Boc protected version, 1-Boc-4-bromo-1H-indazole, is also a key intermediate in synthesizing novel anti-cancer agents.[12]
-
Kinase Inhibitors: Indazole derivatives are known to be potent inhibitors of various protein kinases, which are critical targets in oncology.[8][13] The indazole core can mimic the adenine (B156593) region of ATP, enabling these compounds to bind to the ATP-binding site of kinases and inhibit their activity.[8] The bromine atom on the 4-bromo-1H-indazole scaffold provides a convenient point for chemical modification through cross-coupling reactions to improve the potency and selectivity of these inhibitors.[8]
-
FtsZ Inhibitors: Derivatives of 4-bromo-1H-indazole have been developed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a target for new antibacterial agents.[14]
-
Biochemical Research: The compound is used in studies related to enzyme inhibition and receptor binding, which helps in understanding biological pathways and disease mechanisms.[2] For example, it has been studied for its inhibitory effects on bovine milk lactoperoxidase (LPO) enzyme activity.[15]
-
Agrochemicals: It is also utilized in the formulation of agrochemicals, such as pesticides and herbicides.[2]
Logical Relationship in Kinase Inhibitor Development
The development of kinase inhibitors using the 4-bromo-1H-indazole scaffold follows a logical progression from the core molecule to a potential drug candidate.
References
- 1. echemi.com [echemi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.p212121.com [store.p212121.com]
- 5. Indazole | 271-44-3 [chemicalbook.com]
- 6. 4-Bromo-1H-indazole | Indazoles | Ambeed.com [ambeed.com]
- 7. CAS 186407-74-9 | 4-bromo-1H-indazole - Synblock [synblock.com]
- 8. benchchem.com [benchchem.com]
- 9. CAS 186407-74-9: 4-Bromo (1H)Indazole | CymitQuimica [cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 12. chemimpex.com [chemimpex.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
